An In-depth Technical Guide to N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea (CAS: 96806-34-7): Properties, Hazards, and Safe Handling Protocols
An In-depth Technical Guide to N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea (CAS: 96806-34-7): Properties, Hazards, and Safe Handling Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea, a nitrosourea compound with significant implications in biomedical research, particularly in the study of carcinogenesis and the development of chemotherapeutic agents. This document delves into the core physicochemical properties, explores the mechanistic underpinnings of its biological activity, and outlines the associated hazards. Critically, this guide establishes a framework for safe handling, experimental design, and risk mitigation, tailored for research and drug development environments. The protocols and recommendations herein are grounded in established safety principles for handling potent alkylating agents.
Compound Identification and Chemical Profile
Initially, it is imperative to clarify a potential point of confusion regarding the identification of this compound. The Chemical Abstracts Service (CAS) number provided in the initial query, 46234-01-9, did not yield relevant results. Through further investigation based on the chemical name, the correct CAS number for N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea has been identified as 96806-34-7 .
This compound is a member of the nitrosourea class, which is characterized by a nitroso group (-N=O) attached to a urea moiety.[1] These compounds are of significant interest due to their biological activity, primarily as DNA alkylating agents.[2][3]
| Identifier | Value | Source(s) |
| CAS Number | 96806-34-7 | [1][4][5] |
| IUPAC Name | 3-(2-chloroethyl)-1-(2-hydroxyethyl)-1-nitrosourea | [1] |
| Synonyms | N'-(2-Chloroethyl)-N-(2-hydroxyethyl)-N-nitrosourea, CHNU-I, Elmustine | [1][5] |
| Molecular Formula | C₅H₁₀ClN₃O₃ | [1] |
| Molecular Weight | 195.60 g/mol | [1] |
| Canonical SMILES | C(CCl)NC(=O)N(CCO)N=O | [1] |
| InChI Key | ZUXJWNFAYDAZJB-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | Off-white solid | [1] |
| Melting Point | 65-67°C | [1] |
| Solubility | Slightly soluble in chloroform and methanol. Water solubility: 27.796 g/L. | [1][6] |
| LogP | 0.090 | [6] |
| Predicted pKa | 10.18 ± 0.46 | [1] |
The limited solubility in polar solvents and the predicted pKa suggest that careful consideration of solvent systems is necessary for in vitro and in vivo studies.
Mechanism of Action and Biological Relevance
The primary mechanism of action for nitrosourea compounds, including N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea, is their ability to alkylate DNA.[2] This process involves the covalent modification of DNA bases, which can lead to DNA strand breaks and interstrand cross-linking. This DNA damage disrupts cellular replication and transcription, ultimately inducing apoptosis (programmed cell death).[2] It is this cytotoxic activity that makes nitrosoureas a subject of interest in the development of anticancer drugs.
The presence of the 2-chloroethyl group is crucial for the cross-linking activity, a key factor in the cytotoxicity of many clinically used nitrosoureas. Research has also indicated that the cellular environment, such as the type of buffer used in in vitro assays, can influence the DNA adduction profile of N-(2-chloroethyl)-N-nitrosoureas.
Hazard Identification and Toxicological Profile
N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea is a hazardous substance and must be handled with extreme caution. The primary hazards are associated with its genotoxicity.
| Hazard Type | Description | Source(s) |
| Carcinogenicity | Questionable carcinogen with experimental carcinogenic data. Nitrosoureas as a class are known to be carcinogenic. | [4][7][8] |
| Mutagenicity | Mutation data has been reported. Its mechanism of action as a DNA alkylating agent strongly suggests mutagenic potential. | [4][7] |
| Acute Toxicity | Oral-Mouse LD50: 280 mg/kg; Abdominal cavity-mouse LD50: 75 mg/kg. | [9] |
Given its classification as a potential carcinogen and mutagen, there is likely no safe level of exposure. All contact should be minimized to the lowest possible level.[7]
Safe Handling and Experimental Protocols
A rigorous and proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is essential.
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Primary Engineering Control: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood or a Class I, Type B biological safety cabinet to prevent inhalation of dust or aerosols.[7]
-
Personal Protective Equipment:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is mandatory.
-
Respiratory Protection: For situations with a higher risk of aerosol generation, such as cleaning up a spill, a NIOSH-approved respirator may be necessary.
-
Workflow for Safe Handling and Risk Mitigation
The following diagram outlines the critical steps for safely handling N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea in a research setting.
Storage and Stability
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep locked up and separate from other chemicals.
-
Stability: Nitrosoureas can be sensitive to light, moisture, and pH.[7] They are generally more stable in acidic conditions (pH 4) and decompose in solutions with a pH above 7.[10]
Spill and Decontamination Procedures
-
Spill: In case of a spill, evacuate the area. For small spills, moisten the material with a suitable solvent to prevent dusting and carefully scoop it into a sealed, labeled container for hazardous waste disposal.[7] Do not dry sweep.
-
Decontamination: Wash contaminated surfaces with a 5% acetic acid solution followed by soap and water.[7]
Waste Disposal
All waste materials, including contaminated PPE, labware, and unused compound, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
First Aid Measures
Immediate medical attention is required for any exposure.
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Conclusion
N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea is a potent compound with significant research value, but it presents considerable health risks. A thorough understanding of its properties and strict adherence to safety protocols are non-negotiable for any personnel involved in its handling and use. The causality behind these stringent measures lies in the compound's inherent ability to irreversibly alter cellular genetic material. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and conduct their work in a safe and responsible manner.
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First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). [Link]
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CAS No : 96806-34-7 | Chemical Name : 1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea | Pharmaffiliates. (n.d.). [Link]
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N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. (n.d.). [Link]
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N-Nitroso-N-ethylurea. (n.d.). New Jersey Department of Health. [Link]
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MATERIAL SAFETY DATA SHEET - Regulations.gov. (2020-02-07). [Link]
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Quantitative Structure−Carcinogenicity Relationship for Detecting Structural Alerts in Nitroso Compounds: Species, Rat; Sex, Female; Route of Administration, Gavage | Chemical Research in Toxicology - ACS Publications. (n.d.). [Link]
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QSAR modeling for predicting carcinogenic potency of nitroso-compounds using 0D-2D molecular descriptors. - Sciforum. (n.d.). [Link]
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Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity - PubMed. (1996). [Link]
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Safe Handling of Hazardous Drugs - Duke Safety. (2025-03-05). [Link]-of-Hazardous-Drugs.pdf)
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